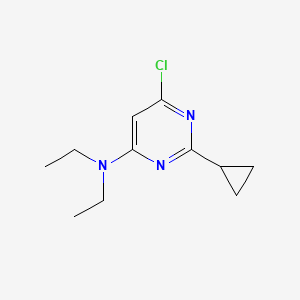

6-chloro-2-cyclopropyl-N,N-diethylpyrimidin-4-amine

描述

6-chloro-2-cyclopropyl-N,N-diethylpyrimidin-4-amine is a synthetic compound belonging to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. This compound is characterized by the presence of a chloro group at position 6, a cyclopropyl group at position 2, and N,N-diethylamine at position 4. Pyrimidine derivatives are known for their wide range of pharmacological activities and applications in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-cyclopropyl-N,N-diethylpyrimidin-4-amine typically involves multiple steps. One common method starts with the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a cobalt ferrite magnetic nanocatalyst in ethanol under reflux conditions. This yields 2,6-diamino-4-chloropyrimidine N-oxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions

6-chloro-2-cyclopropyl-N,N-diethylpyrimidin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Potassium tert-butoxide in N-methylpyrrolidone at low temperatures.

Oxidation: Hydrogen peroxide in the presence of a cobalt ferrite catalyst.

Coupling: Palladium catalysts with boron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

科学研究应用

6-chloro-2-cyclopropyl-N,N-diethylpyrimidin-4-amine has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for the development of drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.

Biological Studies: Used in studies to understand the interaction of pyrimidine derivatives with biological targets such as enzymes and receptors.

Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Material Science:

作用机制

The mechanism of action of 6-chloro-2-cyclopropyl-N,N-diethylpyrimidin-4-amine involves its interaction with specific molecular targets. Pyrimidine derivatives are known to inhibit enzymes such as DNA topoisomerase and kinases, which play crucial roles in cell division and signal transduction. The compound may also interact with receptors and ion channels, modulating their activity and leading to various pharmacological effects .

相似化合物的比较

Similar Compounds

- 6-chloro-2,4-diaminopyrimidine

- 2-cyclopropyl-4,6-dichloropyrimidine

- N,N-diethyl-2,4-diaminopyrimidine

Uniqueness

6-chloro-2-cyclopropyl-N,N-diethylpyrimidin-4-amine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of the chloro, cyclopropyl, and N,N-diethylamine groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

生物活性

6-Chloro-2-cyclopropyl-N,N-diethylpyrimidin-4-amine is a synthetic compound belonging to the pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group at position 6, a cyclopropyl group at position 2, and diethyl substitutions at the nitrogen atoms of the pyrimidine ring. Its molecular formula is , with a molecular weight of approximately 227.72 g/mol.

Mechanisms of Biological Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit a range of biological activities through various mechanisms:

-

Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes, such as:

- DNA Topoisomerase : This enzyme is crucial for DNA replication and transcription. Inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- Kinases : Various kinases involved in signal transduction pathways are also potential targets, suggesting roles in modulating cellular signaling and growth.

- Receptor Interaction : The compound may interact with specific receptors or ion channels, influencing their activity and leading to pharmacological effects such as anti-inflammatory and anti-cancer properties.

Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits DNA topoisomerase | |

| Kinase Inhibition | Modulates various kinases | |

| Receptor Modulation | Affects ion channel activity | |

| Anti-Cancer | Induces apoptosis in cancer cells |

Case Studies

- Anti-Cancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, leading to increased apoptosis rates. The mechanism was linked to its ability to inhibit DNA topoisomerase activity .

- Inflammatory Response Modulation : Another research highlighted the compound's role in reducing inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-2-cyclopropyl-N,N-diethylpyrimidin-4-amine?

- Methodology :

-

Nucleophilic substitution : Start with 2,4-dichloropyrimidine. React with diethylamine to introduce the N,N-diethyl group. Use TLC (e.g., hexane/ethyl acetate) to monitor reaction progress .

-

Cyclopropane introduction : Employ Suzuki-Miyaura coupling (e.g., cyclopropylboronic acid) under argon with Pd(PPh₃)₄ catalyst. Optimize solvent conditions (e.g., 1,2-dimethoxyethane/water) and base (Na₂CO₃) .

-

Purification : Use Combiflash chromatography (gradient: 0–30% ethyl acetate in hexane) for isomer separation .

- Key Considerations :

-

Regioselectivity challenges may arise due to competing substitution at C2 vs. C3. Adjust reaction time/temperature to favor C2 substitution .

Q. How can structural elucidation be performed for this compound?

- Analytical Techniques :

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns. Compare chemical shifts of cyclopropyl protons (δ ~0.5–2.0 ppm) and diethylamine groups (δ ~1.0–3.5 ppm) .

- LC-MS : Confirm molecular weight (MW = 239.7 g/mol) via ESI-MS. Monitor purity (>95%) using reverse-phase HPLC .

- X-ray crystallography : Grow single crystals via vapor diffusion. Use SHELXL for refinement, especially for resolving ambiguities in cyclopropyl geometry .

Advanced Research Questions

Q. How can computational methods predict reactivity in cross-coupling reactions?

- Approach :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The C2 chlorine atom is likely reactive in Suzuki couplings .

- Molecular docking : Use AutoDock Vina to model interactions with palladium catalysts. Optimize ligand-Pd coordination for regioselective coupling .

- Validation : Compare predicted reaction outcomes (e.g., bond lengths/angles) with experimental XRD data .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

- Case Study :

- If NMR suggests planar cyclopropane but XRD shows puckering:

Re-examine NMR sample preparation (e.g., solvent effects).

Analyze XRD data with SHELXL for thermal motion artifacts .

Perform variable-temperature NMR to assess dynamic effects .

- Tools :

- Mercury (CCDC) for XRD visualization; ACD/Labs Percepta for NMR prediction .

Q. How to design structure-activity relationship (SAR) studies for pyrimidine derivatives?

- Methodology :

- Analog synthesis : Replace cyclopropyl with adamantyl ( ) or trifluoromethyl groups (). Use parallel synthesis for high-throughput screening .

- Biological assays : Test kinase inhibition via ATP-binding site competition. Use IC₅₀ values to correlate substituent effects (e.g., cyclopropyl’s steric bulk vs. activity) .

- Data Analysis :

- Apply multivariate regression to link electronic (Hammett σ) and steric (Taft Es) parameters to activity .

Q. What advanced techniques validate purity in enantiomerically complex derivatives?

- Techniques :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IB) to resolve enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration if XRD fails .

- Case Example :

- For diastereomers, combine 2D NOESY with DFT-calculated NMR shifts .

Q. Notes

属性

IUPAC Name |

6-chloro-2-cyclopropyl-N,N-diethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-3-15(4-2)10-7-9(12)13-11(14-10)8-5-6-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKAZVXCOCQGGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=NC(=N1)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。